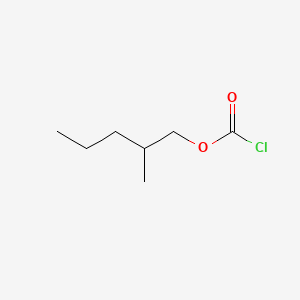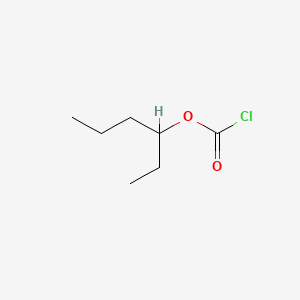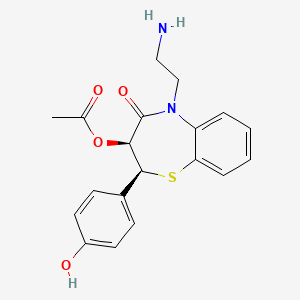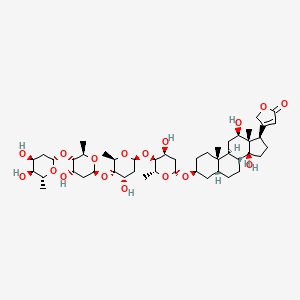
17-epi Limaprost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-epi Limaprost is a synthetic analogue of prostaglandin E1. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its vasodilatory and antithrombotic properties, making it useful in treating various ischemic conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis .
Applications De Recherche Scientifique
17-epi Limaprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical reactions and to develop new synthetic methods.
Biology: Studied for its effects on cellular processes such as inflammation and cell signaling.
Medicine: Investigated for its potential therapeutic effects in treating ischemic conditions, pain, and inflammation.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the key intermediates in the synthesis is a compound that can be prepared using Wittig reactions, which are known for their ability to form double bonds with high efficiency and good chiral control .
Industrial Production Methods: Industrial production of 17-epi Limaprost typically involves optimizing the synthetic route to ensure high yield and purity. This includes the use of protecting groups to prevent unwanted reactions and the careful control of reaction conditions such as temperature and pH. The final product is often purified using techniques like chromatography to achieve the desired level of purity .
Analyse Des Réactions Chimiques
Types of Reactions: 17-epi Limaprost undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Comparaison Avec Des Composés Similaires
Prostaglandin E1: The parent compound of 17-epi Limaprost, known for its vasodilatory and anti-inflammatory properties.
Prostaglandin E2: Another prostaglandin with similar biological effects but different receptor affinities and mechanisms of action.
Misoprostol: A synthetic prostaglandin E1 analogue used to prevent gastric ulcers and induce labor.
Uniqueness: this compound is unique in its specific receptor affinities and its ability to produce both vasodilatory and antithrombotic effects. Its synthetic route also allows for high chiral control and efficiency, making it a valuable compound for both research and therapeutic applications .
Propriétés
Numéro CAS |
75554-85-7 |
|---|---|
Formule moléculaire |
C22H36O5 |
Poids moléculaire |
380.53 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(2E)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5R)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)




![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
